Cas no 1174847-42-7 (3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine)

3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine 化学的及び物理的性質
名前と識別子
-
- 3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[ 4,3-a]azepine
- 3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-[(5-methyl-1H-pyrazol-1-yl)methyl]-
- 3-[(5-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- CS-0282021
- 5H-1,2,4-triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-[(5-methyl-1H-pyrazol-1-yl)methyl]-
- 3-((5-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- ALBB-021638
- 5-METHYL-1-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL}PYRAZOLE
- H33129
- LS-06546
- MFCD12405271
- STK510346
- EN300-232229
- 1174847-42-7
- 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- AKOS005169129
- 5-methyl-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazole
- 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine
-
- MDL: MFCD12405271
- インチ: InChI=1S/C12H17N5/c1-10-6-7-13-17(10)9-12-15-14-11-5-3-2-4-8-16(11)12/h6-7H,2-5,8-9H2,1H3
- InChIKey: WHWREMNNCHGABA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=NN1CC2=NN=C3CCCCCN32
計算された属性
- せいみつぶんしりょう: 231.14839556Da
- どういたいしつりょう: 231.14839556Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M242410-1000mg |
3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1174847-42-7 | 1g |
$ 720.00 | 2022-06-04 | ||
TRC | M242410-250mg |
3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1174847-42-7 | 250mg |
$ 275.00 | 2022-06-04 | ||
Enamine | EN300-232229-0.25g |
5-methyl-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazole |
1174847-42-7 | 95% | 0.25g |
$315.0 | 2024-06-20 | |
Chemenu | CM487424-1g |
3-((5-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1174847-42-7 | 97% | 1g |
$264 | 2023-01-04 | |
A2B Chem LLC | AI11067-500mg |
3-[(5-Methyl-1h-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepine |
1174847-42-7 | >95% | 500mg |
$467.00 | 2024-04-20 | |
abcr | AB412965-500 mg |
3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1174847-42-7 | 500MG |
€254.60 | 2023-01-21 | ||
TRC | M242410-500mg |
3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1174847-42-7 | 500mg |
$ 450.00 | 2022-06-04 | ||
abcr | AB412965-1 g |
3-[(5-Methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
1174847-42-7 | 1g |
€322.50 | 2023-06-16 | ||
Enamine | EN300-232229-5.0g |
5-methyl-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazole |
1174847-42-7 | 95% | 5.0g |
$1862.0 | 2024-06-20 | |
Enamine | EN300-232229-0.05g |
5-methyl-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazole |
1174847-42-7 | 95% | 0.05g |
$149.0 | 2024-06-20 |
3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine 関連文献
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepineに関する追加情報
Introduction to 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine (CAS No. 1174847-42-7)
3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine, with the CAS number 1174847-42-7, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and pharmacological properties. The structure of this compound features a unique combination of a pyrazole and a triazoloazepine moiety, which contributes to its distinctive chemical and biological characteristics.
The pyrazole ring is a well-known pharmacophore that is widely used in drug discovery and development. It is often incorporated into drug molecules due to its ability to modulate various biological targets, including enzymes, receptors, and ion channels. In the case of 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine, the presence of the methyl-substituted pyrazole ring enhances its lipophilicity and metabolic stability, which are crucial factors for optimizing drug-like properties.
The triazoloazepine scaffold is another key feature of this compound. This scaffold has been extensively studied for its potential as a scaffold for developing drugs with various therapeutic indications. The triazoloazepine core provides structural flexibility and can be functionalized with different substituents to fine-tune the pharmacological profile of the molecule. Recent research has shown that compounds containing this scaffold exhibit potent activity against a range of targets, including G protein-coupled receptors (GPCRs), ion channels, and kinases.
In terms of its biological activity, 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine has been reported to exhibit significant activity in several preclinical studies. One notable area of research has focused on its potential as an antagonist for specific GPCRs. GPCRs are a large family of membrane receptors that play critical roles in various physiological processes and are implicated in numerous diseases. By targeting these receptors, this compound may offer therapeutic benefits for conditions such as pain management, inflammation, and neurological disorders.
Another area of interest is the compound's potential as an inhibitor of specific kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. Dysregulation of kinase activity is associated with various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine can selectively inhibit certain kinases involved in these pathways, suggesting its potential as a lead compound for developing targeted therapies.
The pharmacokinetic properties of 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine have also been extensively studied. Its lipophilic nature and metabolic stability contribute to favorable absorption and distribution profiles. Additionally, the compound has demonstrated good oral bioavailability in animal models, which is an important consideration for developing it as an oral medication.
In terms of safety and toxicity profiles, preclinical studies have shown that 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine exhibits low toxicity at therapeutic doses. This is a crucial factor for advancing the compound through clinical trials and ultimately into clinical use. Ongoing research aims to further optimize its safety profile while maintaining or enhancing its therapeutic efficacy.
The development of 3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro–5H–1,2,4–triazolo[4,3–a]azepine as a potential therapeutic agent is part of a broader trend in medicinal chemistry towards designing multifunctional compounds that can target multiple biological pathways simultaneously. This approach aims to address complex diseases that involve multiple pathophysiological mechanisms by providing more comprehensive treatment options.
In conclusion, 3-(5-Methyl–1H–pyrazol–1–yl)methyl–6,7,8,9–tetrahydro–5H–1,2,4–triazolo[4,3–a]azepine (CAS No. 1174847–42–7) represents a promising candidate in the field of medicinal chemistry due to its unique structural features and diverse biological activities. Ongoing research continues to explore its full therapeutic potential and optimize its properties for clinical applications.
1174847-42-7 (3-(5-Methyl-1H-pyrazol-1-yl)methyl-6,7,8,9-tetrahydro-5H-1,2,4triazolo4,3-aazepine) 関連製品
- 1805125-64-7(4-(Difluoromethyl)-3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine)
- 190970-58-2((R)-4-Benzyloxazolidine-2-thione)
- 2197936-16-4(1-(4-methyloxan-4-yl)propan-2-one)
- 18260-69-0(6-Fluoro-5-methylpyrimidin-4-amine)
- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)
- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)
